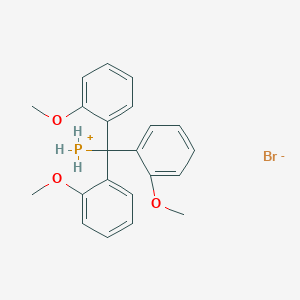
Tris(2-methoxyphenyl)methylphosphanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 2-methoxyphenyl groups and a methyl group, with a bromide counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of tris(2-methoxyphenyl)phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(2-CH3OC6H4)3P+CH3Br→(2-CH3OC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of Tris(2-methoxyphenyl)methylphosphanium bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
Tris(2-methoxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
科学研究应用
Tris(2-methoxyphenyl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki coupling reactions and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems as a reducing agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Tris(2-methoxyphenyl)methylphosphanium bromide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
相似化合物的比较
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar structure but lacks the methyl group and bromide ion.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, leading to different steric and electronic properties.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, making it more hydrophilic and suitable for biological applications.
Uniqueness
Tris(2-methoxyphenyl)methylphosphanium bromide is unique due to its specific combination of methoxyphenyl groups and a methylphosphanium center, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalysis and coordination chemistry, where it can form stable and active complexes with transition metals.
属性
分子式 |
C22H24BrO3P |
|---|---|
分子量 |
447.3 g/mol |
IUPAC 名称 |
tris(2-methoxyphenyl)methylphosphanium;bromide |
InChI |
InChI=1S/C22H23O3P.BrH/c1-23-19-13-7-4-10-16(19)22(26,17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3;/h4-15H,26H2,1-3H3;1H |
InChI 键 |
SVTOMQZXTBFYSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)[PH3+].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


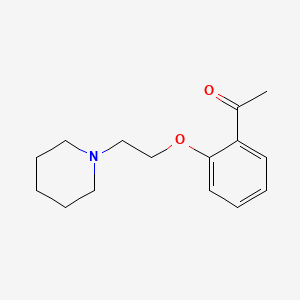
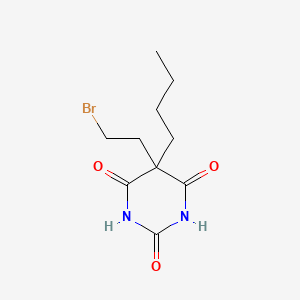
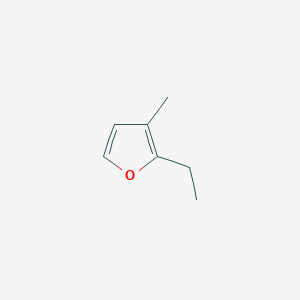

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
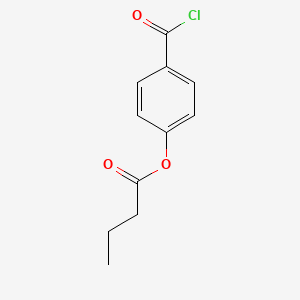
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)


